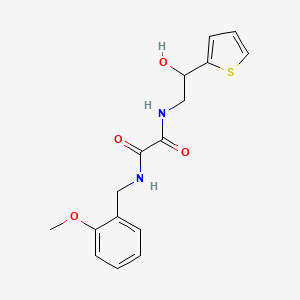

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene ring and a 2-methoxybenzyl group. Oxalamides are known for their modular synthesis, enabling tailored substitutions to optimize solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-22-13-6-3-2-5-11(13)9-17-15(20)16(21)18-10-12(19)14-7-4-8-23-14/h2-8,12,19H,9-10H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKMYRMISRHLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with an appropriate reagent to introduce the hydroxyethyl group.

Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide structure.

Methoxybenzyl Substitution: Finally, the oxalamide intermediate undergoes a substitution reaction with 2-methoxybenzylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as halogens or sulfonyl chlorides.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the oxalamide moiety can facilitate binding to these targets through various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Positioning : The 2-hydroxyethyl-thiophene group introduces a chiral center and hydroxyl functionality absent in S336, which may influence solubility and metabolic pathways .

Toxicological and Regulatory Profiles

- S336: NOEL = 100 mg/kg/day in rats; approved by JECFA and EFSA with safety margins >33 million .

- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Shares S336’s NOEL, attributed to rapid hydrolysis to non-toxic metabolites .

- Target Compound : Predicted to follow similar metabolic pathways (hydrolysis of oxalamide bond), but the thiophene group may introduce CYP450 interactions, as seen with S5456 (51% CYP3A4 inhibition at 10 µM) .

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene ring and the oxalamide linkage contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may act as an enzyme inhibitor, modulating biochemical pathways relevant to disease states.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits inhibitory effects on specific enzymes such as tyrosinase, which is involved in melanin production. The IC50 values for tyrosinase inhibition are reported to be in the low micromolar range, indicating potent activity (see Table 1).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene and methoxybenzyl groups can significantly alter its inhibitory potency.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increased tyrosinase inhibition |

| Methoxy group substitution | Decreased enzyme binding affinity |

Study 1: Tyrosinase Inhibition

A study conducted on various derivatives of oxalamides demonstrated that compounds with hydroxyl substitutions showed enhanced inhibitory activity against mushroom tyrosinase. The compound exhibited an IC50 value of approximately 14.33 μM, suggesting strong potential for applications in skin whitening agents and treatment for hyperpigmentation disorders .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using B16F10 melanoma cells. The compound was tested at concentrations ranging from 0 to 5 μM over 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant cytotoxic effects observed at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.